molecular formula C20H22N2O2 B1666747 Akuammicine CAS No. 639-43-0

Akuammicine

Cat. No. B1666747
CAS RN: 639-43-0
M. Wt: 322.4 g/mol
InChI Key: AGZMFTKKLPHOMT-XLPBPZHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akuammicine is a monoterpenoid indole alkaloid with formula C20H22N2O2, isolated from several plant species including Alstonia spatulata, Catharanthus roseus and Vinca major. It has a role as a plant metabolite. It is a methyl ester, a tertiary amino compound, an organic heteropentacyclic compound and a monoterpenoid indole alkaloid. It is a conjugate base of an akuammicine(1+).

Scientific Research Applications

Synthesis and Structural Analysis

  • Biogenetic Approaches : Akuammicine has been synthesized using novel reactions, demonstrating its significance in the study of Strychnos alkaloids. This synthesis provides a platform for exploring the structural aspects and potential applications of akuammicine and related compounds (Ito et al., 2001).

  • Alsmaphorazine B Synthesis : Research shows akuammicine's conversion into complex hexacyclic structures, emphasizing its versatility in alkaloid synthesis and contributing to our understanding of biogenetic hypotheses in this domain (Hong & Vanderwal, 2015).

  • Total Syntheses of Akuammicine : Developments in the total synthesis of akuammicine highlight its importance in the field of organic chemistry and alkaloid research. These syntheses utilize innovative approaches and have implications for the study of related natural products (Sirasani et al., 2010).

Biological and Pharmacological Studies

  • Pharmacological Characterization : Akuammicine has been isolated and characterized for its interaction with central nervous system receptors, particularly opioid receptors. This research offers insights into akuammicine’s potential therapeutic applications and its role in novel opioid development (Creed et al., 2020).

  • Glucose Uptake Effects : A study on the chloroform extract of Picralima nitida seeds, containing akuammicine, revealed its role in stimulating glucose uptake in adipocytes, indicating potential applications in metabolic research (Shittu et al., 2010).

Biosynthetic Pathways

  • Biosynthesis Insights : Research on akuammicine has provided valuable information about its biosynthesis, particularly the role of preakuammicine as a key intermediate. These insights are crucial for understanding the biosynthesis of monoterpene indole alkaloids (Benayad et al., 2016).

properties

CAS RN

639-43-0

Product Name

Akuammicine

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)17(19(23)24-2)13(12)10-16(20)22/h3-7,13,16,21H,8-11H2,1-2H3/b12-3-/t13-,16-,20+/m0/s1

InChI Key

AGZMFTKKLPHOMT-XLPBPZHDSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC

SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Akuammicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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